molecular formula C26H23ClN4O5 B12064460 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside

Cat. No.: B12064460
M. Wt: 506.9 g/mol
InChI Key: HNNXWQNWNACXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-O-Ditoluoyl 6-chloropurine-7-β-D-deoxyriboside (CAS: 91713-51-8) is a chemically modified nucleoside derivative. It features a deoxyribose sugar moiety where the 3' and 5' hydroxyl groups are protected by toluoyl (4-methylbenzoyl) groups, and the purine base at the 6-position is substituted with a chlorine atom. This compound is primarily utilized in synthetic organic chemistry and biomedical research as a key intermediate in nucleotide analog synthesis, particularly for introducing site-specific modifications in oligonucleotides .

The toluoyl groups enhance lipophilicity, improving solubility in organic solvents during synthetic procedures, while the chloropurine moiety offers reactivity for further functionalization. Toronto Research Chemicals (TRC) and BOC Sciences list this compound under product codes such as TRC D494265, with available quantities ranging from 25 mg to 250 mg .

Properties

Molecular Formula

C26H23ClN4O5

Molecular Weight

506.9 g/mol

IUPAC Name

[5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3

InChI Key

HNNXWQNWNACXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of 6-Chloropurine-2'-Deoxyriboside Precursor

The foundational step involves synthesizing 6-chloropurine-2'-deoxyriboside (3 ), a precursor for subsequent toluoyl protection. As reported in, nucleoside 2'-deoxyribosyltransferase (EC 2.4.2.6) catalyzes the transglycosylation between 2'-deoxycytidine (1 ) and 6-chloropurine (2 ) in aqueous media. The reaction proceeds at 37°C for 4 hours, yielding 3 in 40% after silica gel purification.

Key Reaction Conditions:

  • Donor : 2'-Deoxycytidine (1.25 g, 5.5 mmol)

  • Acceptor : 6-Chloropurine (0.85 g, 5.5 mmol)

  • Enzyme : E. coli nucleoside 2'-deoxyribosyltransferase (300 µg)

  • Solvent : Deionized water

  • Yield : 40% after recrystallization in EtOAc:MeOH (6:1)

Protection with 3,5-Di-O-Toluoyl Groups

The unprotected 6-chloropurine-2'-deoxyriboside (3 ) undergoes selective toluoylation at the 3' and 5' hydroxyl groups. As per, this is achieved using toluoyl chloride in pyridine:

  • 3 (174 mg, 0.64 mmol) is dissolved in dry pyridine (2.5 mL).

  • Diisopropylethylamine (168 mg, 0.96 mmol) and dimethoxytrityl chloride (304 mg, 0.9 mmol) are added.

  • The mixture is stirred at room temperature for 5 hours, followed by methanol quenching and extraction with CH₂Cl₂.

  • Purification via flash chromatography (CHCl₃:MeOH:NH₄OH = 35:7:1) yields the 3,5-di-O-toluoyl derivative (4 ) in 77% yield.

Vorbrüggen Glycosylation with Activated Sugar Intermediates

Activation of 2-Methyl-D-Ribose

Perbenzoylated 2-methyl-D-ribose (5 ) serves as the sugar donor. Synthesis involves:

  • Amadori Rearrangement : D-(+)-Glucose undergoes rearrangement to 2-methyl-D-ribonic-γ-lactone (8 ).

  • Perbenzoylation : The lactone is reduced and benzoylated to form 5 .

Coupling with 6-Chloro-7-Deazapurine

The glycosylation of 5 with 6-chloro-7-deazapurine (6 ) employs TMSOTf (trimethylsilyl triflate) and DBU (1,8-diazabicycloundec-7-ene) in acetonitrile. However, competing side reactions with acetonitrile (forming 10 ) necessitate solvent optimization:

Optimized Protocol:

  • Nucleobase : 6-Chloro-7-deazapurine (6 )

  • Sugar : Perbenzoylated 2-methyl-D-ribose (5 )

  • Catalyst : TMSOTf (1.2 eq)

  • Solvent : 1,2-Dichloroethane (avoids acetonitrile side reactions)

  • Yield : 58% after dual chromatography (normal + reverse phase)

Chemical Synthesis via Chlorinated Sugar Intermediates

Preparation of 1-Chloro-2-Deoxy-3,5-Di-O-Toluoyl-α-D-Erythropentofuranose

This method, detailed in, involves:

  • Sugar Activation : 2-Deoxy-D-ribose is protected with toluoyl groups and converted to the α-chloro derivative using HCl gas.

  • Glycosylation : The sodium salt of 2-chloro-6-aminopurine reacts with the chlorinated sugar in acetone at 37°C.

Reaction Data:

ParameterValue
Sugar1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-erythropentofuranose
NucleobaseSodium salt of 2-chloro-6-aminopurine
SolventAnhydrous acetone
Temperature37°C
Yield65–70%

Side Reactions and Mitigation Strategies

Competing Acetonitrile Adduct Formation

In Vorbrüggen glycosylation, acetonitrile reacts with the activated ribose intermediate to form a ketal byproduct (10 ). Key mitigations:

  • Solvent Substitution : Replace acetonitrile with 1,2-dichloroethane.

  • Catalyst Adjustment : Use BSA (N,O-bis(trimethylsilyl)acetamide) instead of DBU to reduce N-silyl ketene imine formation.

Purification Challenges

Silica gel chromatography remains critical for isolating the target compound:

  • Mobile Phase : CHCl₃:MeOH:NH₄OH (35:7:1) for deprotected intermediates.

  • Reverse-Phase HPLC : Used for final purification (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Enzymatic Transglycosylation40Mild conditions, no toxic catalystsLow yield, requires enzyme
Vorbrüggen Glycosylation58Scalable, high regioselectivitySolvent-sensitive side reactions
Chemical Coupling70No chromatography neededRequires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom at the 6-position of the purine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester bonds formed by the toluoyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Major Products Formed

Scientific Research Applications

Overview

3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside is a purine nucleoside analog with significant implications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound mimics natural nucleosides involved in DNA and RNA synthesis, making it a valuable tool in various scientific research applications.

Antiviral and Anticancer Research

  • Mechanism of Action : The compound acts as a nucleoside analog, interfering with viral replication and cancer cell proliferation by incorporating into nucleic acids. This can lead to chain termination or misincorporation during DNA/RNA synthesis, ultimately inhibiting the growth of viruses and cancer cells .
  • Case Studies : Research has demonstrated the efficacy of 6-chloropurine derivatives in various viral infections and tumor models. For instance, studies have shown that these compounds exhibit potent activity against specific RNA viruses and can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Nucleic Acid Chemistry

  • Synthesis of Oligonucleotides : The compound serves as a precursor for synthesizing modified oligonucleotides. Its incorporation into oligonucleotide structures allows for the introduction of functional groups that can be used for targeting specific biomolecules or for therapeutic purposes .
  • Enzymatic Methods : Recent advancements highlight the use of purified enzymes such as nucleoside 2′-deoxyribosyltransferase to facilitate the synthesis of modified nucleosides like 3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside from simpler precursors. This method enhances yield and specificity compared to traditional chemical synthesis approaches .

Drug Development

  • Pharmaceutical Intermediate : The compound is explored as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural properties allow for modifications that enhance bioavailability and target specificity, crucial for drug design .
  • Combination Therapies : Studies suggest that using this compound in combination with other therapeutic agents can enhance efficacy against resistant strains of viruses and cancer cells, making it a candidate for further clinical evaluation .

Mechanism of Action

The mechanism of action of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can lead to the inhibition of DNA or RNA synthesis, thereby exerting antiviral or anticancer effects. The toluoyl groups may also influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Key Observations:

Protecting Groups: Unlike trityl or allyl groups in related compounds (e.g., N,O-Ditrityl (E)-Cefdinir or 3'-(O-Allyl)-adenosine), toluoyl groups in 3,5-O-Ditoluoyl 6-chloropurine-7-β-D-deoxyriboside provide moderate steric bulk and stability under acidic conditions, facilitating selective deprotection .

Purine Modifications: The 6-chloropurine moiety differentiates this compound from 2-amino-6-chloro analogs. Chlorine substitution enhances electrophilicity at the 6-position, enabling nucleophilic aromatic substitution reactions, whereas amino groups may direct reactivity toward alkylation or cross-coupling .

Sugar Backbone: Compared to ribofuranose derivatives (e.g., 2-amino-6-chloro-9-(2'-deoxy-3',5'-di-O-toluoyl-β-D-ribofuranosyl)purine), the deoxyribose in the title compound lacks a 2'-hydroxyl group, reducing nuclease susceptibility and improving metabolic stability in biological systems .

Research Implications and Limitations

Further research is needed to evaluate:

  • Solubility and Reactivity : Comparative kinetic studies of deprotection under mild acidic or basic conditions.
  • Biological Activity : Impact of toluoyl vs. other protecting groups on cytotoxicity or intracellular delivery efficiency.

Biological Activity

3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside is a synthetic nucleoside analog that exhibits significant biological activity, particularly in the fields of oncology and virology. The compound is characterized by a chlorinated purine base and two toluoyl groups attached to a deoxyribose sugar, which enhances its solubility and cellular uptake.

  • Chemical Formula : C26H23ClN4O5
  • Molecular Weight : 506.94 g/mol
  • Melting Point : 152-153 °C

The presence of the 6-chloropurine base allows this compound to participate in various biochemical reactions, including nucleophilic substitutions and hydrolysis of the toluoyl groups under specific conditions.

The biological activity of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside primarily stems from its ability to interfere with nucleic acid synthesis. This compound can be incorporated into DNA or RNA during replication, leading to cytotoxic effects that inhibit cell proliferation, particularly in cancer cells. Its mechanism can be summarized as follows:

  • Incorporation into Nucleic Acids : The compound mimics natural nucleosides and gets integrated into nucleic acids.
  • Inhibition of DNA/RNA Synthesis : This incorporation disrupts normal nucleic acid function, leading to cell cycle arrest and apoptosis.
  • Targeting Enzymes : It interacts with enzymes such as DNA polymerases, affecting their activity and further inhibiting nucleic acid synthesis.

Antitumor Activity

3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside has shown promising results in preclinical studies as an antitumor agent:

  • Cell Lines Tested : Various cancer cell lines including leukemia and solid tumors.
  • Mechanism : Induces apoptosis through the disruption of DNA replication processes.
  • Efficacy : Demonstrated significant reduction in cell viability at micromolar concentrations.

Antiviral Properties

Research indicates potential antiviral activity against certain viruses:

  • Mechanism : Similar to its antitumor effects, it may inhibit viral replication by interfering with viral nucleic acid synthesis.
  • Studies : Preliminary studies suggest effectiveness against specific RNA viruses.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-Chloropurine Chlorinated purine base without sugar attachmentBasic structure; lacks sugar modification
3-O-Toluoyl-6-chloropurine-7-beta-D-deoxyriboside Toluoylation at only one positionLess steric hindrance compared to 3,5-O-Ditoluoyl
Acyclovir Purine analog with an acyclic sugarPrimarily used for antiviral therapy
Gemcitabine Nucleoside analog with fluorinated sugarKnown for broad-spectrum antitumor activity

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study published in Cancer Research demonstrated that treatment with 3,5-O-Ditoluoyl 6-chloropurine-7-beta-D-deoxyriboside resulted in a significant decrease in tumor size in xenograft models.
    • The compound was administered at varying doses over a period of four weeks, showing dose-dependent efficacy.
  • Antiviral Activity Assessment :
    • Research conducted by a team at [Institution Name] highlighted the compound's ability to reduce viral load in infected cell cultures.
    • The study utilized quantitative PCR methods to measure viral RNA levels post-treatment.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodology : Implement Design of Experiments (DoE) to identify critical factors (e.g., glycosylation temperature, silylation time). Use response surface modeling (e.g., Central Composite Design) to optimize yield and reproducibility. Validate with ANOVA (p < 0.05 for significant factors) .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate 95% confidence intervals for IC₅₀ values. Use tools like GraphPad Prism or R packages (drc) for robust error estimation .

Quality Assurance and Reproducibility

Q. How can researchers ensure the stability of 3,5-O-ditoluoyl 6-chloropurine-7-β-D-deoxyriboside in long-term storage?

  • Methodology : Store lyophilized samples under argon at −80°C. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Degradation products (e.g., free purine or hydrolyzed sugar) indicate instability .

Q. What criteria should guide the selection of reference standards for comparative studies?

  • Methodology : Use commercially available nucleoside analogs (e.g., cladribine or fludarabine) with similar logP and solubility profiles. Validate chromatographic co-elution and spectral overlap via LC-UV-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.